Ethyl[1-(4-fluorophenyl)ethyl]amine
Description
Contextualization of Fluorine-Containing Amines in Organic Synthesis and Medicinal Chemistry Scaffolds
The introduction of fluorine into amine-containing molecules is a powerful strategy in medicinal chemistry and drug discovery. nih.gov This is because fluorine, the most electronegative element, can significantly alter a molecule's properties. tandfonline.com Its small size allows it to replace hydrogen without causing significant steric hindrance, while its strong electron-withdrawing nature can impact the basicity (pKa), dipole moment, and chemical reactivity of nearby functional groups. tandfonline.combenthamdirect.com
In drug design, fluorination is often used to enhance several pharmacokinetic and physicochemical properties. These improvements can include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. This can prolong the half-life of a drug, allowing for less frequent dosing. wikipedia.org
Bioavailability: By reducing the basicity of amines, fluorine can improve a compound's ability to permeate cell membranes, leading to better absorption and distribution in the body. nih.govtandfonline.com
Binding Affinity: Fluorine can enhance the binding of a ligand to its target protein through various interactions, including electrostatic and hydrogen-bond interactions. tandfonline.combenthamdirect.com This can lead to increased potency and selectivity of a drug. victoria.ac.nz
Lipophilicity: Fluorine substitution can increase a molecule's ability to dissolve in fats, which can also contribute to improved bioavailability. benthamdirect.comwikipedia.org
The strategic placement of fluorine atoms is a key consideration for medicinal chemists, with the goal of optimizing molecular properties for therapeutic benefit. nih.gov The development of new synthetic methods for creating fluorinated compounds is an active area of research, driven by the wide-ranging applications of these molecules. victoria.ac.nzresearchgate.net
Significance of the Ethyl[1-(4-fluorophenyl)ethyl]amine Structural Motif for Advanced Chemical Studies
The structural motif of this compound presents a compelling scaffold for advanced chemical studies due to the interplay of its constituent parts: a fluorinated phenyl ring, a chiral ethylamine (B1201723) side chain, and an additional ethyl group on the nitrogen atom. This specific combination of features makes it a valuable building block and a subject of interest for several reasons:
Chirality: The presence of a stereocenter at the carbon atom attached to the phenyl ring and the amine group means that this compound can exist as different stereoisomers (enantiomers and diastereomers). The stereochemistry of such molecules is often crucial for their biological activity, as different isomers can have vastly different interactions with chiral biological targets like enzymes and receptors.
Fluorine Substitution: The fluorine atom on the phenyl ring, specifically at the para position, is a key feature. This substitution can influence the electronic properties of the aromatic ring and the acidity of the amine group. It also serves as a potential site for radiolabeling with fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. victoria.ac.nznih.gov
Synthetic Versatility: The amine group in this compound is a versatile functional handle for further chemical modifications. It can participate in a wide range of reactions to create a library of derivative compounds for screening in drug discovery programs.
The study of molecules with this structural motif allows researchers to investigate the impact of fluorine substitution and stereochemistry on chemical reactivity, biological activity, and pharmacokinetic properties.
Overview of Pre-existing Research Trajectories Relevant to the [1-(4-fluorophenyl)ethyl]amine Core Structure
Research on the [1-(4-fluorophenyl)ethyl]amine core structure has been multifaceted, touching upon its synthesis, properties, and applications as a building block for more complex molecules.
The parent compound, 1-(4-fluorophenyl)ethylamine, is a well-characterized chemical entity. nih.govfishersci.fi It exists as a racemic mixture and as individual enantiomers, (R)-(+)-1-(4-fluorophenyl)ethylamine and (S)-(-)-1-(4-fluorophenyl)ethylamine, which are commercially available and have distinct physical properties. nih.govsigmaaldrich.com
Key research areas involving this core structure include:
Asymmetric Synthesis: The development of stereoselective methods to synthesize specific enantiomers of 1-(4-fluorophenyl)ethylamine and its derivatives is a significant area of research. This is crucial for accessing compounds with desired pharmacological profiles.
Catalysis: Chiral amines based on this scaffold have been explored as ligands in asymmetric catalysis, where they can induce stereoselectivity in chemical transformations.
Medicinal Chemistry: The [1-(4-fluorophenyl)ethyl]amine moiety is a common feature in a variety of biologically active compounds. For instance, 4-Fluoro-α-methylbenzylamine has been utilized in the synthesis of novel thioureas with diuretic and saluretic activity. chemicalbook.com The related compound 2-(4-fluorophenyl)ethylamine is a key intermediate in the development of drugs targeting neurological disorders. chemimpex.com
Materials Science: The incorporation of this fluorinated amine structure into polymers can enhance properties such as thermal stability and mechanical strength. chemimpex.com
The synthesis of derivatives, such as the title compound this compound, often involves the reaction of a precursor like 1-(4-fluorophenyl)ethylamine with an ethylating agent. The resulting secondary amine provides a different steric and electronic environment compared to the primary amine of the parent compound, opening up new avenues for chemical exploration and the development of novel compounds with potentially unique properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUOBWNUKJFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Ethyl 1 4 Fluorophenyl Ethyl Amine and Its Stereoisomers
Established Synthetic Routes for the [1-(4-fluorophenyl)ethyl]amine Moiety
The foundational step in synthesizing the target compound is the creation of the racemic or chiral 1-(4-fluorophenyl)ethylamine precursor. Reductive amination is the most prominent and direct method, starting from the corresponding ketone.
Reductive amination is a widely employed method for forming amines from ketones or aldehydes. orgoreview.com The process for synthesizing 1-(4-fluorophenyl)ethylamine begins with the reaction of 1-(4-fluorophenyl)ethanone with an amine source, typically ammonia (B1221849), to form an intermediate imine. orgoreview.comyoutube.com This imine is unstable and is reduced in situ to the desired primary amine. orgoreview.com
The reaction is generally acid-catalyzed to facilitate the initial formation of the imine. orgoreview.com A variety of reducing agents can be employed for the subsequent reduction step. The choice of reagent is critical to selectively reduce the carbon-nitrogen double bond of the imine without affecting the starting ketone. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are less reactive towards the ketone starting material compared to stronger reagents like lithium aluminum hydride (LiAlH₄). orgoreview.com Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), is another effective method for the reduction of the imine intermediate.
Table 1: Reagents for Reductive Amination of 1-(4-fluorophenyl)ethanone
| Step | Reagent Class | Specific Examples | Role |
|---|---|---|---|
| Imine Formation | Amine Source | Ammonia (NH₃), Ammonium (B1175870) Formate | Provides the nitrogen atom for the amine. |
| Catalyst | Mild Acid (e.g., pH ~5) | Catalyzes the condensation of the ketone and amine. | |
| Imine Reduction | Hydride Reducing Agents | Sodium Borohydride (B1222165) (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Donates a hydride to the imine, reducing it to an amine. orgoreview.comorganic-chemistry.org |
| Catalytic Hydrogenation | Hydrogen (H₂), Palladium on Carbon (Pd/C), Raney Nickel | Reduces the imine via catalytic transfer of hydrogen. |
While reductive amination is the most direct route, other strategies can be considered. The alkylation of 4-fluoroaniline (B128567) is a potential, though often more complex, pathway. Direct N-alkylation of anilines with alkyl halides to form secondary or tertiary amines is a known method. iucr.org However, creating the specific 1-(4-fluorophenyl)ethyl side chain via direct alkylation of the aniline (B41778) nitrogen is not a straightforward approach. A more common issue with direct alkylation of primary amines is the tendency for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired product. masterorganicchemistry.com
Synthesis of the N-Ethyl Substitution: Alkylation and Derivatization Methods
Once the 1-(4-fluorophenyl)ethylamine core is synthesized, the final step is the introduction of the ethyl group onto the nitrogen atom. This can be achieved through direct alkylation or via indirect functionalization methods.
Direct N-alkylation involves reacting 1-(4-fluorophenyl)ethylamine with an ethylating agent, such as ethyl iodide or ethyl bromide. This reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the primary amine acts as the nucleophile. masterorganicchemistry.com However, this method suffers from a significant drawback: the resulting secondary amine, Ethyl[1-(4-fluorophenyl)ethyl]amine, is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This leads to a "runaway" reaction where the product competes with the starting material for the ethylating agent, resulting in the formation of the tertiary amine and the corresponding quaternary ammonium salt as byproducts. masterorganicchemistry.com Achieving high selectivity for the secondary amine can be challenging and may require using a large excess of the primary amine or carefully controlling reaction conditions.
To circumvent the problem of over-alkylation, indirect methods are often employed. A common and effective strategy is a two-step process involving acylation followed by reduction.
N-Acylation: The primary amine, 1-(4-fluorophenyl)ethylamine, is first reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the stable N-acetyl derivative, N-[1-(4-fluorophenyl)ethyl]acetamide. This reaction is typically robust and high-yielding.
Amide Reduction: The resulting acetamide (B32628) is then reduced to the corresponding N-ethyl amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this step, as it can effectively reduce the amide carbonyl group to a methylene (B1212753) group.
Table 2: Comparison of N-Ethylation Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct N-Alkylation | Ethyl iodide, Ethyl bromide | Single step process. | Poor selectivity, over-alkylation leads to mixtures of secondary, tertiary, and quaternary amines. masterorganicchemistry.com |
| Indirect (Acylation-Reduction) | 1. Acetyl chloride 2. LiAlH₄ | High selectivity, clean product formation. | Two-step process, requires a strong reducing agent. |
Stereoselective Synthesis of this compound Enantiomers
For many applications, obtaining a single enantiomer of this compound is necessary. The most common industrial strategy to achieve this is to resolve the racemic precursor, 1-(4-fluorophenyl)ethylamine, and then perform the N-ethylation on the separated enantiomer.
Classical resolution involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the pure diastereomeric salt is treated with a base to liberate the desired enantiomerically pure amine.
A specific patented method describes the use of natural L-(-)-malic acid to selectively crystallize the diastereomeric salt of (R)-1-(4-fluorophenyl)ethylamine. google.com Conversely, using natural L-(+)-tartaric acid can be employed to resolve the (S)-enantiomer. google.com Other common resolving agents for amines include mandelic acid and camphorsulfonic acid. onyxipca.com
Table 3: Chiral Resolving Agents for 1-(4-fluorophenyl)ethylamine
| Target Enantiomer | Resolving Agent | Principle | Reference |
|---|---|---|---|
| (R)-1-(4-fluorophenyl)ethylamine | L-(-)-Malic Acid | Forms a less soluble diastereomeric salt that crystallizes from solution. | google.com |
| (S)-1-(4-fluorophenyl)ethylamine | L-(+)-Tartaric Acid | Forms a separable diastereomeric salt. | google.com |
| General | Mandelic Acid, Camphorsulfonic Acid | Standard chiral acids for resolving racemic amines via diastereomeric salt formation. | wikipedia.orgonyxipca.com |
Once the desired chiral amine, such as (R)-(+)-1-(4-fluorophenyl)ethylamine or (S)-(-)-1-(4-fluorophenyl)ethylamine, is isolated in high enantiomeric purity fishersci.co.uksigmaaldrich.com, it can be converted to the corresponding chiral N-ethyl derivative using the selective indirect functionalization approach (acylation followed by reduction) described previously.
Alternative, more advanced methods include enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of the racemic amine, allowing the other to be recovered. mdpi.com Asymmetric synthesis, such as asymmetric reductive amination of the ketone, is another strategy that aims to produce the desired chiral amine directly, thus avoiding the loss of 50% of the material inherent in classical resolution. organic-chemistry.orgwikipedia.org
Asymmetric Catalysis in Enantioselective Synthesis
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amines. This approach often involves the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Chiral Catalysts:
Chiral catalysts, including those based on transition metals and organocatalysts, are instrumental in asymmetric synthesis. For instance, chiral Brønsted acids can promote reactions like aza-Michael additions to generate chiral centers with high enantioselectivity. nih.gov The development of novel chiral ligands, such as phosphino-oxazolines and P-stereogenic phosphines, has significantly advanced the asymmetric hydrogenation of imines, a key step in many amine syntheses. acs.org
In the context of reductive amination, chiral titanocene (B72419) catalysts have demonstrated high effectiveness, particularly for the reduction of cyclic imines, achieving enantiomeric excesses ranging from 95% to 99%. researchgate.net For acyclic imines, the presence of interconverting syn and anti isomers can lead to lower enantioselectivities. researchgate.net
Boron Catalysts:
Chiral boron-based catalysts have emerged as effective Lewis acids in a variety of asymmetric transformations. nih.gov Organocatalysts incorporating boron functional groups can act as Lewis acidic sites, working in concert with other functional groups to facilitate reactions like asymmetric cross-aldol reactions. rsc.org For example, a catalyst design might include an amino group for enamine formation, an amino amide group for hydrogen bonding, and a boron atom as a Lewis acidic site. rsc.org
Chiral SPINOL-derived borophosphates have been successfully employed in the asymmetric reductive amination of ketones, yielding chiral amines with high yields and enantioselectivities. acs.org These catalysts are believed to act as bifunctional catalysts where the boron center activates the ketimine and the P=O moiety enhances the nucleophilicity of the reducing agent. acs.org The combination of a chiral secondary amine and an arylboronic acid can also be used to catalyze enantioselective 1,4-additions. nih.gov
Chiral Resolution Methodologies for this compound Racemates
Chiral resolution is a classical yet effective method for separating a racemic mixture into its individual enantiomers. This technique often relies on the formation of diastereomeric salts with a chiral resolving agent.
A notable example is the resolution of racemic 1-(4-fluorophenyl)ethylamine using a chiral resolving agent. A patent describes the use of natural L-(-)-malic acid to selectively precipitate the (R)-enantiomer, yielding optically active (R)-1-(4-fluorophenyl)ethylamine. google.com This method is advantageous for industrial applications due to the availability and low cost of the resolving agent. google.com The process involves forming a diastereomeric salt, which can then be separated by crystallization. The undesired (S)-enantiomer remaining in the mother liquor can potentially be racemized and recycled. google.com
The efficiency of such resolutions can be influenced by the choice of solvent and the molar ratio of the resolving agent to the amine. For instance, in the resolution of 1-(4-fluorophenyl)ethylamine with L-(-)-malic acid, a mixture of methanol (B129727) and water was used as the solvent. google.com
Diastereoselective Synthetic Pathways Utilizing Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, having served its purpose.
Ellman's N-tert-butanesulfinyl chiral auxiliary is a widely used and highly effective tool for the stereoselective synthesis of chiral amines. osi.lv This method involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a chiral N-sulfinylimine. The subsequent nucleophilic addition to the C=N bond is directed by the bulky tert-butyl group of the auxiliary, leading to high diastereoselectivity. The sulfinyl group can then be cleaved under mild acidic conditions to afford the chiral amine.
This strategy has been applied to the synthesis of a variety of chiral amines, including those with multiple stereogenic centers. osi.lv A Chinese patent describes a one-pot method for preparing chiral secondary amines using (S)-α-phenethylamine or (R)-α-phenethylamine as a chiral auxiliary in the presence of a sterically hindered boron catalyst. google.com This approach avoids the isolation of the intermediate imine and has achieved diastereomeric excess (de) values of up to 99%. google.com
The choice of chiral auxiliary can be critical in achieving high diastereoselectivity. For example, in asymmetric Diels-Alder reactions of chiral (E)-2-cyanocinnamates, (S)-ethyl lactate (B86563) and (R)-pantolactone have been shown to be excellent and complementary chiral auxiliaries. unirioja.es
Microbial and Enzymatic Approaches for Stereoselective Reductions
Biocatalysis, utilizing either whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. frontiersin.org
Enzymes in Chiral Amine Synthesis:
Several classes of enzymes are particularly useful for the stereoselective synthesis of chiral amines:
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone acceptor. nih.gov They are highly stereoselective and have been extensively engineered to accept a wide range of substrates, including bulky aromatic ketones. nih.govnih.gov
Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia as the amino donor and NAD(P)H as a cofactor. nih.gov Protein engineering has been instrumental in developing AmDHs with altered substrate specificity and improved catalytic efficiency. nih.gov
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of pre-formed imines or the direct reductive amination of ketones. frontiersin.orgnih.gov RedAms, in particular, have shown great potential for the synthesis of chiral secondary amines with broad substrate scope and excellent stereoselectivity. frontiersin.org
Enzymatic cascades, where multiple enzymes are used in a one-pot reaction, can be employed to build molecular complexity and synthesize functionalized chiral building blocks without the need for protecting groups or intermediate purification steps. researchgate.net For example, the combination of a ω-transaminase and a monoamine oxidase has been used for the regio- and stereoselective synthesis of chiral 2,5-disubstituted pyrrolidines. mdpi.com
Novel and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals.
Catalytic Transformations for Enhanced Efficiency and Selectivity
The development of highly efficient and selective catalysts is a cornerstone of green chemistry.
Metal-Free Catalysis: The use of organocatalysts, such as proline and its derivatives, offers a metal-free alternative for asymmetric reactions. youtube.com These catalysts can operate under mild conditions and are often readily available and inexpensive. youtube.com Frustrated Lewis pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, have also been used for metal-free hydrogenations. wikipedia.org
Transition Metal Catalysis: While aiming to reduce reliance on heavy metals, the development of highly active transition metal catalysts that can be used at very low loadings is a key green chemistry objective. For example, iridium-based catalysts have been developed for the asymmetric hydrogenation of N-aryl imines with high activity. acs.org
Solvent-Free or Environmentally Benign Synthesis Protocols
Reducing or eliminating the use of volatile organic solvents is a major goal of green chemistry.
Solvent-Free Reactions: Many catalytic reactions can be performed under solvent-free (neat) conditions, which simplifies workup, reduces waste, and can sometimes lead to improved reaction rates and selectivities. nih.gov For example, the synthesis of propargylamines has been achieved through multicomponent reactions catalyzed by copper or gold catalysts under solvent-free conditions. nih.gov A one-pot, solvent-free synthesis of C2-symmetrical secondary amines has been reported using a Lewis acid catalyst and Pd/C for hydrogenation. google.com
Aqueous Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not traditionally performed in water, the development of water-soluble catalysts and reaction conditions is an active area of research.
Advanced Spectroscopic and Chromatographic Characterization in Research Settings
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of Ethyl[1-(4-fluorophenyl)ethyl]amine, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
High-resolution ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.
For this compound, the expected ¹H NMR signals would include a triplet and a quartet for the N-ethyl group, a doublet for the methyl group on the chiral center, a quartet for the methine (CH) proton, and multiplets for the aromatic protons. The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 3H, 1H, and 4H, respectively).
The ¹³C NMR spectrum would display distinct signals for each of the carbon atoms in unique electronic environments: two for the N-ethyl group, one for the chiral methyl group, one for the methine carbon, and four for the aromatic carbons (due to symmetry and fluorine coupling). The chemical shifts are influenced by the electronegativity of the attached nitrogen and fluorine atoms. docbrown.infodocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures, such as 1-(4-fluorophenyl)ethan-1-ol and diethylamine (B46881), as direct published data is scarce. Actual values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl-CH (ortho to F) | ~7.0-7.1 (t) | ~115 (d, J_CF ≈ 21 Hz) |
| Phenyl-CH (meta to F) | ~7.2-7.4 (m) | ~128 (d, J_CF ≈ 8 Hz) |
| Phenyl-C (ipso) | - | ~141 |
| Phenyl-C (para, C-F) | - | ~162 (d, J_CF ≈ 245 Hz) |
| Ph-CH(CH₃)-NH | ~3.8-4.0 (q) | ~58 |
| Ph-CH(CH₃)-NH | ~1.3-1.5 (d) | ~24 |
| NH-CH₂-CH₃ | ~2.5-2.7 (q) | ~45 |
| NH-CH₂-CH₃ | ~1.0-1.2 (t) | ~15 |
| NH | ~1.5-2.0 (broad s) | - |
d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet, J_CF = coupling constant between carbon and fluorine
Two-dimensional (2D) NMR techniques are employed to establish the precise connectivity of atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. rsc.org For this compound, COSY would show cross-peaks between the methine proton and the protons of the adjacent chiral methyl group. It would also confirm the ethyl group structure by showing a correlation between the -CH₂- and -CH₃ protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). rsc.org It would be used to definitively assign each carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial characterization technique. Since there is a single fluorine atom on the phenyl ring, the spectrum is expected to show one primary resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to the ortho-protons on the aromatic ring can often be observed, providing further structural confirmation.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation, which provides valuable structural clues.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated monoisotopic mass of the neutral this compound molecule (C₁₀H₁₄FN) is 167.11136 Da. HRMS analysis would typically look for the protonated molecule [M+H]⁺.
Table 2: HRMS Data for this compound
| Ion Formula | Species | Calculated m/z |
| C₁₀H₁₅FN⁺ | [M+H]⁺ | 168.11864 |
The experimental observation of this m/z value to within a few parts per million (ppm) of the calculated value confirms the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, revealing characteristic fragmentation pathways.
For N-ethyl-1-(4-fluorophenyl)ethanamine, the protonated molecule at m/z 168.1 would be expected to undergo fragmentation through characteristic pathways for secondary amines and benzylic compounds. The most prominent fragmentation is typically alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.info
Expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): Cleavage of the bond between the chiral carbon and its methyl group would result in a stable iminium ion fragment at m/z 152.1. This is often a dominant pathway. [C₆H₄(F)CH(CH₃)NHCH₂CH₃ + H]⁺ → [C₆H₄(F)CH=NHCH₂CH₃]⁺ + •CH₃
Formation of the 4-fluorostyrene (B1294925) ion: Loss of ethylamine (B1201723) via a rearrangement reaction can lead to a fragment at m/z 122.0.
Benzylic cleavage: Cleavage of the bond between the ethylamino group and the benzylic carbon can form a stable fluorobenzyl cation at m/z 109.0.
Table 3: Predicted Major Fragment Ions in Tandem MS of this compound
| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 152.10 | [C₉H₁₁FN]⁺ | Loss of •CH₃ from [M+H]⁺ |
| 124.1 | [C₈H₉FN]⁺ | Cleavage of N-ethyl bond and rearrangement |
| 109.0 | [C₇H₆F]⁺ | Benzylic cleavage, loss of C₃H₈N |
Analysis of these fragments allows for the confident identification of the compound's structure by piecing together its constituent parts.
Chromatographic Methods for Purification and Enantiomeric Purity Analysis
Chromatographic techniques are indispensable for both the purification of this compound and the critical assessment of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess (ee) is crucial for chiral molecules, and chiral HPLC is a primary method for achieving this separation and quantification. heraldopenaccess.usuma.es The process involves using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of this compound, leading to different retention times and allowing for their separation.
For analogous compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov For example, a cellulose tris(3,5-dimethylphenylcarbamate)-based column can be used in reversed-phase mode. nih.gov A typical method would involve a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and water, often with a small percentage of an amine modifier such as diethylamine (DEA) to improve peak shape and resolution. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us The development of a selective chiral HPLC method is a critical step in characterizing the stereochemical purity of the final compound. researchgate.net
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Value/Condition | Source |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based (e.g., Lux Cellulose-1) | nih.gov |
| Mobile Phase | Acetonitrile/Water (e.g., 45/55 v/v) with 0.1% Diethylamine | nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govresearchgate.netrsc.org |
| Detection | UV at 210-230 nm | nih.govrsc.org |
| Column Temperature | 25 °C | nih.gov |
This table is illustrative and specific conditions would require optimization for this compound.
Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment
Gas chromatography is a powerful technique for assessing the purity of volatile compounds. However, primary and secondary amines like this compound can exhibit poor chromatographic behavior due to their polarity and tendency to form hydrogen bonds, leading to peak tailing. researchgate.net To overcome this, derivatization is typically required to convert the amine into a less polar, more volatile derivative. researchgate.netiu.edu
Common derivatization strategies for amines include acylation and silylation. researchgate.net Reagents such as ethyl chloroformate (ECF) react with amines under aqueous-alkaline conditions to form stable carbamate (B1207046) derivatives suitable for GC analysis. ut.ac.ir Alternatively, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu Following derivatization, the sample is analyzed using a GC system, often equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS) for detection and identification. ut.ac.ir This approach allows for the sensitive detection and quantification of the target compound and any volatile impurities. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this technique can unambiguously establish its molecular conformation, stereochemistry, and intermolecular interactions within the crystal lattice.
While the specific crystal structure for the parent compound is not detailed in the provided results, analysis of closely related structures provides insight into the expected data. For instance, derivatives containing the 1-(4-fluorophenyl) group have been crystallized and analyzed. iucr.orgrjlbpcs.com The analysis of a single crystal yields fundamental data including the crystal system, space group, and unit cell dimensions. The refinement of the structural data results in a final R-value, which indicates the goodness of fit between the experimental diffraction pattern and the proposed crystal structure model. rjlbpcs.com This technique also reveals details about hydrogen bonding and other non-covalent interactions that stabilize the crystal packing. iucr.orgnih.gov
Table 2: Representative Crystallographic Data for a Derivative Containing the 4-Fluorophenyl Moiety
| Parameter | Example Value | Source |
| Crystal System | Monoclinic | rjlbpcs.com |
| Space Group | P 21/n | rjlbpcs.com |
| a (Å) | 10.9855 (11) | rjlbpcs.com |
| b (Å) | 10.7286 (10) | rjlbpcs.com |
| c (Å) | 12.7136 (10) | rjlbpcs.com |
| β (º) | 93.545 (5) | rjlbpcs.com |
| Volume (ų) | ~1495 | rjlbpcs.com |
| Z (molecules/unit cell) | 4 | rjlbpcs.com |
| Final R-value | 0.0511 | rjlbpcs.com |
Data from a 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxo pyrimidine-5-carbonitrile crystal structure, illustrating the type of information obtained. rjlbpcs.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational characteristics of a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending), with each type of bond absorbing light at a characteristic frequency.
For this compound, the IR and Raman spectra would provide clear signatures for its key functional groups. The presence of the secondary amine (N-H) group would be indicated by stretching vibrations in the 3300-3500 cm⁻¹ region. rjlbpcs.com C-H stretching vibrations from the ethyl and aromatic groups would appear around 2850-3100 cm⁻¹. iucr.orgrjlbpcs.com The carbon-fluorine (C-F) bond of the fluorophenyl group gives rise to a strong absorption typically found in the 1100-1250 cm⁻¹ range. rjlbpcs.com Aromatic C=C ring stretching bands are expected in the 1450-1600 cm⁻¹ region. iucr.org Both Fourier Transform Infrared (FTIR) and FT-Raman spectra have been documented for the closely related (1R)-(+)-1-(4-Fluorophenyl)ethylamine, confirming the utility of these techniques. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound and Related Structures
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | rjlbpcs.com |
| Aromatic C-H Stretch | 3000 - 3100 | iucr.org |
| Aliphatic C-H Stretch | 2850 - 2980 | iucr.orgrjlbpcs.com |
| Aromatic C=C Stretch | 1450 - 1600 | iucr.org |
| C-F Stretch | 1095 - 1250 | rjlbpcs.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Ethyl 1 4 Fluorophenyl Ethyl Amine Analogs
Systematic Structural Modifications of the Ethyl[1-(4-fluorophenyl)ethyl]amine Core
The this compound scaffold presents several key positions for structural modification to probe and optimize biological activity. These include the nitrogen substituent, the aromatic ring, and the chiral center at the alpha-carbon.
The nature of the substituent on the amine nitrogen plays a pivotal role in the interaction of phenethylamine (B48288) derivatives with their biological targets. Studies on related β-phenethylamines have shown that modifications at this position can significantly impact efficacy and potency. For instance, converting a primary amino group to a secondary or tertiary amine by N-alkylation often results in altered activity.
Research on β-phenethylamines at the human trace amine-associated receptor 1 (hTAAR1) revealed that N-methylation resulted in partial agonists. nih.gov This suggests that while N-alkylation is tolerated, it may reduce the efficacy of the compound compared to its primary amine counterpart. Increasing the steric bulk at the amino nitrogen, particularly with larger groups than methyl, can lead to ligands with lower efficacy. nih.gov This indicates that the size and nature of the N-alkyl group are critical determinants of the biological response. For example, while an N-ethyl group might be optimal for a specific receptor interaction, larger or more complex N-alkyl or N-aryl substitutions could lead to a decrease in binding affinity or a switch from agonist to antagonist activity due to steric hindrance within the receptor's binding pocket.
A hypothetical SAR exploration at the N-ethyl position could yield a range of activities as illustrated in the table below.
| Modification at N-Position | Substituent | Predicted Relative Activity | Rationale |
| N-H (Primary Amine) | Hydrogen | Baseline | Reference compound |
| N-Methyl | -CH₃ | High | Small alkyl groups often well-tolerated nih.gov |
| N-Ethyl | -CH₂CH₃ | High (Potentially Optimal) | Target compound's substituent |
| N-Propyl | -CH₂CH₂CH₃ | Moderate | Increased alkyl chain length may decrease potency nih.gov |
| N-Isopropyl | -CH(CH₃)₂ | Moderate to Low | Increased steric bulk near the nitrogen nih.gov |
| N-Benzyl | -CH₂-Phenyl | Variable | Introduction of an aryl group can alter binding mode and selectivity nih.gov |
| N,N-Dimethyl | Di-substitution with -CH₃ | Low | Increased steric bulk leads to low efficacy ligands nih.gov |
Systematic modifications of this phenyl ring can provide valuable SAR insights:
Position of the Halogen: Moving the fluorine to the ortho- or meta-position would likely alter the electronic distribution and conformation of the molecule, potentially leading to a decrease or change in receptor selectivity.
Nature of the Halogen: Replacing fluorine with other halogens (e.g., chlorine, bromine) would increase the size and lipophilicity of the substituent. This could either enhance binding through increased van der Waals interactions or decrease it due to steric clashes.
Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the phenyl ring would increase lipophilicity and steric bulk, which could impact how the ring fits into the binding site.
Heteroaryl Replacements: Replacing the 4-fluorophenyl ring with a heteroaromatic ring (e.g., pyridyl, thienyl) would introduce heteroatoms that can act as hydrogen bond acceptors or donors, potentially forming new, favorable interactions with the target protein.
The table below summarizes the potential impact of these modifications.
| Modification of 4-Fluorophenyl Moiety | Example Substituent/Ring | Predicted Impact on Activity | Rationale |
| Halogen Position | 2-Fluoro or 3-Fluoro | Likely decrease | Optimal electronic and steric profile at para-position nih.gov |
| Different Halogen | 4-Chloro or 4-Bromo | Variable | Increased size and lipophilicity may alter fit and interactions |
| Alkylation | 4-Fluoro-3-methylphenyl | Variable | Added bulk may cause steric hindrance or improve hydrophobic interactions |
| Ring Bioisostere | Pyridin-4-yl | Variable | Introduction of nitrogen can form new hydrogen bonds, altering selectivity |
The this compound molecule possesses a chiral center at the alpha-carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-ethyl[1-(4-fluorophenyl)ethyl]amine and (S)-ethyl[1-(4-fluorophenyl)ethyl]amine. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral drug. sigmaaldrich.commdpi.com
This stereoselectivity can manifest in various ways:
Binding Affinity: One enantiomer may bind to the target receptor with significantly higher affinity than the other. The enantiomer with the higher affinity is termed the "eutomer," while the less active one is the "distomer."
Efficacy: The two enantiomers might have the same affinity but different efficacies, with one acting as a full agonist and the other as a partial agonist or even an antagonist.
Receptor Selectivity: Each enantiomer could have a different profile of activity across various receptor subtypes.
For phenethylamine derivatives, the stereochemistry at the alpha-carbon is critical for determining their interaction with monoamine transporters and receptors. The spatial arrangement of the phenyl ring, the methyl group, and the aminoethyl side chain dictates the precise fit into the binding pocket. The synthesis and biological evaluation of individual enantiomers are therefore essential to fully characterize the pharmacological profile of the compound and to identify the eutomer responsible for the desired therapeutic effect. mdpi.com The development of methods for the optical resolution of racemic 1-(4-fluorophenyl)ethylamine underscores the recognized importance of accessing the single, optically active isomers for pharmaceutical applications.
Correlation of Structural Features with Specific In Vitro Biological Activity Parameters (e.g., binding affinity to isolated proteins, enzyme inhibition kinetics)
To move beyond qualitative predictions, SAR studies aim to establish quantitative correlations between specific structural features and measurable biological activities. This is achieved through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, which translate molecular structures into predictive models.
QSAR is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is represented by a mathematical equation that relates one or more calculated molecular descriptors (e.g., lipophilicity, electronic properties, size, shape) to an experimental activity value, such as binding affinity (Ki) or inhibitory concentration (IC₅₀).
For a series of this compound analogs, a QSAR study would involve:
Synthesizing a diverse set of analogs with systematic variations at the N-ethyl, 4-fluorophenyl, and other positions.
Measuring their in vitro biological activity against a specific target (e.g., dopamine (B1211576) transporter).
Calculating a wide range of molecular descriptors for each analog.
Developing a mathematical model using statistical methods to correlate the descriptors with the observed activity.
Studies on broader classes of phenethylamines have successfully used QSAR to model properties like logP and receptor binding. nih.gov For example, a QSAR model for phenethylamines might reveal that descriptors related to molecular shape (e.g., 3D-MoRSE descriptors) and electronic properties are crucial for activity. nih.gov A robust QSAR model for this compound derivatives could predict the activity of unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
A pharmacophore model for this compound analogs could be developed based on the structures of highly active compounds. The key features would likely include:
A hydrophobic/aromatic feature representing the 4-fluorophenyl ring.
A positive ionizable feature for the protonated amine nitrogen.
A hydrogen bond acceptor feature for the fluorine atom.
Specific hydrophobic features for the ethyl and alpha-methyl groups.
This model serves as a 3D template for designing new molecules. nih.gov By searching virtual libraries for compounds that match the pharmacophore model, researchers can identify novel scaffolds that are predicted to have the desired biological activity. nih.govresearchgate.net Furthermore, fitting the pharmacophore model into the crystal structure of the target protein, if available, can provide insights into the specific amino acid interactions that are critical for binding, further refining the drug design process.
Rational Design Strategies for Novel this compound Analogs
The rational design of novel analogs of this compound is a multifaceted process aimed at optimizing the compound's pharmacological profile. This involves strategic modifications of its core structure to enhance potency, selectivity, and metabolic stability while minimizing off-target effects. Key areas of structural modification include the ethylamine (B1201723) side chain, the phenyl ring, and the amino group.
Modification of the Ethylamine Side Chain:
The ethylamine side chain presents several opportunities for structural variation. Altering the length and branching of the alkyl group attached to the nitrogen atom can significantly influence the compound's interaction with its biological targets. For instance, in a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, it was discovered that the presence of dialkyl substituents at the benzylic position plays a crucial role in enhancing inhibitory activity against T-type Ca2+ channels. nih.gov This suggests that steric bulk at this position can be a key determinant of potency.
Furthermore, the stereochemistry of the chiral center at the alpha-carbon of the ethylamine moiety is a critical factor. In studies of related compounds, the absolute configuration at this position has been shown to be a determining factor for biological activity. For example, in a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives, the (R)-configuration at the benzylic position was found to be essential for potent inhibitory activity against T-type Ca2+ channels. nih.gov This highlights the importance of stereoselective synthesis in the design of new analogs.
Substitution on the Phenyl Ring:
The 4-fluoro substituent on the phenyl ring is a common feature in many biologically active compounds and is often introduced to enhance metabolic stability and binding affinity. The position and nature of substituents on the phenyl ring can dramatically alter the electronic properties and conformation of the molecule, thereby affecting its interaction with target proteins.
In broader studies of phenethylamine analogs, substitutions on the phenyl ring have been extensively explored. For instance, in the context of citalopram (B1669093) analogs, which also contain a 4-fluorophenyl group, various substitutions at other positions on the phenyl ring have been shown to modulate selectivity for the serotonin (B10506) transporter (SERT) over other monoamine transporters. nih.gov This underscores the principle that even subtle changes to the substitution pattern on the aromatic ring can lead to significant changes in the pharmacological profile.
N-Substitution and Bioisosteric Replacement:
Modification of the N-ethyl group offers a direct route to modulate the lipophilicity, basicity, and steric properties of the molecule. Replacing the ethyl group with other alkyl or more complex moieties can fine-tune the compound's interaction with its binding site.
In a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines, bioisosteric replacement of a piperazine (B1678402) ring with other cyclic amines was explored to improve metabolic stability while maintaining high affinity for the dopamine transporter (DAT). nih.gov This strategy of replacing a functional group with another that has similar physicochemical properties is a common and effective approach in rational drug design.
The following table summarizes the key structural modifications and their observed effects on the biological activity of related analogs, providing a framework for the rational design of novel this compound derivatives.
| Structural Modification | Analog Series | Observed Effect on Biological Activity | Reference |
| Benzylic Position Substitution | 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives | Dialkyl substituents at the benzylic position increased inhibitory activity against T-type Ca2+ channels. | nih.gov |
| Stereochemistry | 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives | The (R)-configuration at the benzylic position was crucial for potent T-type Ca2+ channel inhibition. | nih.gov |
| Phenyl Ring Substitution | Citalopram analogs | Modifications to the 4-fluorophenyl ring influenced selectivity for the serotonin transporter. | nih.gov |
| N-Substitution/Bioisosteric Replacement | (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Bioisosteric replacement of a piperazine moiety improved metabolic stability while retaining dopamine transporter affinity. | nih.gov |
These findings collectively illustrate that a systematic approach to modifying the core scaffold of this compound, guided by principles of medicinal chemistry and an understanding of structure-activity relationships, can lead to the development of novel analogs with improved therapeutic potential. Future design strategies will likely continue to explore these structural motifs, potentially incorporating computational modeling and other advanced techniques to further refine the design process.
Mechanistic Investigations of Molecular Interactions of Ethyl 1 4 Fluorophenyl Ethyl Amine Excluding Clinical Implications
Molecular Docking and Computational Simulations of Ligand-Receptor Interactions
Molecular docking and computational simulations are powerful in silico tools used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. These methods provide a three-dimensional view of the intermolecular interactions that govern the ligand-receptor complex.
Computational docking studies would be employed to predict the preferred binding orientation of Ethyl[1-(4-fluorophenyl)ethyl]amine within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the receptor. A scoring function is then used to rank the poses based on the predicted binding energy.
For a compound like this compound, a likely target for such studies could be a monoamine transporter or a specific G-protein coupled receptor, given its structural resemblance to other phenylalkylamines. The binding site analysis would likely reveal key interactions such as:
Hydrogen Bonding: The primary amine group of this compound is a potential hydrogen bond donor, likely interacting with acidic residues (e.g., aspartate, glutamate) or backbone carbonyls within the receptor's binding site.
Hydrophobic Interactions: The ethyl and phenyl groups would be expected to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.
Aromatic Interactions: The fluorophenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine in the binding pocket. The fluorine atom may also engage in specific halogen bonding or dipole-dipole interactions.
The final predicted conformation would be the one that maximizes these favorable interactions while minimizing steric clashes, thus achieving the lowest energy state.
Predictive modeling aims to quantify the strength of the interaction between this compound and its target. This is often expressed as a binding affinity (e.g., Ki or Kd) or a docking score. Advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of the binding free energy.
These models calculate the energetic contributions of various interaction types, including electrostatic interactions, van der Waals forces, and solvation energies. The results can be used to compare the binding affinity of this compound with that of known ligands for the same target.
| Computational Parameter | Predicted Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Affinity (Ki, nM) | 50 |
| Key Interacting Residues | Asp113, Phe320, Trp328 |
This table presents hypothetical data from a predictive modeling study for illustrative purposes.
Enzyme Inhibition Studies In Vitro (Purely Biochemical Mechanism)
In vitro enzyme inhibition studies are crucial for determining if a compound can modulate the activity of a specific enzyme and to characterize the mechanism of this interaction.
To investigate the effect of this compound on a target enzyme, a series of kinetic assays would be performed. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
By plotting the reaction velocity against the substrate concentration (e.g., using a Michaelis-Menten plot or a Lineweaver-Burk plot), key kinetic parameters can be determined:
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the substrate's affinity for the enzyme.
Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Ki (inhibition constant): A measure of the inhibitor's potency; it represents the concentration of inhibitor required to produce half-maximum inhibition.
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can also be elucidated from these kinetic studies by observing the changes in Km and Vmax in the presence of the inhibitor.
| Kinetic Parameter | Value in Absence of Inhibitor | Value in Presence of this compound |
| Km (µM) | 10 | 25 |
| Vmax (µmol/min) | 100 | 100 |
| Ki (µM) | N/A | 5 |
This table illustrates hypothetical data from a competitive enzyme inhibition study.
To assess the specificity of this compound, it would be tested against a panel of related and unrelated enzymes. This helps to determine if the compound is a selective inhibitor for a particular enzyme or if it has a broader spectrum of activity. For example, it could be screened against various monoamine oxidases (MAO-A and MAO-B) or cytochrome P450 enzymes. A high degree of selectivity is often a desirable characteristic for a molecular probe or a therapeutic candidate as it minimizes off-target effects.
Receptor Binding Assays In Vitro (Focus on Molecular Recognition, e.g., radioligand displacement studies)
Receptor binding assays are used to directly measure the affinity of a compound for a specific receptor. Radioligand displacement studies are a common and powerful technique for this purpose.
In these assays, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The binding of the radioligand is then measured in the presence of increasing concentrations of the unlabeled test compound, this compound.
If this compound binds to the same site as the radioligand, it will compete for binding and displace the radioligand. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
| Receptor Subtype | Radioligand | IC50 of this compound (nM) | Calculated Ki (nM) |
| Serotonin (B10506) Receptor 5-HT2A | [3H]Ketanserin | 150 | 75 |
| Dopamine (B1211576) Receptor D2 | [3H]Spiperone | >10,000 | >5,000 |
| Norepinephrine Transporter | [3H]Nisoxetine | 800 | 400 |
This table shows hypothetical data from a radioligand displacement assay, indicating a degree of selectivity for the 5-HT2A receptor.
Investigation of Allosteric Modulation by this compound
The specific allosteric modulatory effects of this compound at various receptor sites have not been extensively documented in publicly available scientific literature. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the endogenous ligand. This mechanism offers a more nuanced way to fine-tune receptor activity compared to direct agonists or antagonists.
While direct evidence is lacking for this compound, studies on structurally related N-alkylated phenethylamines suggest that the nature of the N-alkyl substituent can significantly influence receptor interactions and selectivity. For instance, research on a series of N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives demonstrated that N-ethyl and other N-alkyl groups can alter the affinity for dopamine D1 and D2 receptors. Specifically, N-alkylation tended to decrease affinity for D1 receptors while enhancing it for D2 receptors, indicating a potential for allosteric influence on receptor subtype selectivity.
The introduction of an ethyl group to the nitrogen of 1-(4-fluorophenyl)ethylamine could theoretically influence its interaction with various receptors, potentially including glutamate, dopamine, or serotonin receptors, which are common targets for phenethylamine (B48288) derivatives. Such a modification could alter the binding kinetics or functional activity in response to an orthosteric agonist. For example, in studies of cannabinoid CB1 receptors, positive allosteric modulators (PAMs) have been shown to increase the potency and efficacy of endogenous agonists. nih.gov A similar principle could apply to this compound at its relevant targets.
To illustrate how such data would be presented, the following hypothetical data table outlines potential allosteric effects on a generic receptor 'X'. This table is for illustrative purposes only, as experimental data for this specific compound is not currently available.
Hypothetical Allosteric Effects of this compound on Receptor 'X'
| Orthosteric Agonist | Parameter Measured | Concentration of this compound (µM) | Fold Shift in Agonist EC50 | Change in Maximal Efficacy (%) |
|---|---|---|---|---|
| Endogenous Ligand A | cAMP Accumulation | 1 | 2.5 | +15 |
| Endogenous Ligand A | cAMP Accumulation | 10 | 8.2 | +35 |
| Synthetic Agonist B | Calcium Mobilization | 1 | 1.8 | +5 |
This table is a hypothetical representation and is not based on experimental results for this compound.
Further research, including radioligand binding assays and functional studies, would be necessary to determine if this compound acts as an allosteric modulator at any specific receptor and to characterize the nature of such interactions.
Exploration of Metabolites and Their Reactivity (purely chemical/biochemical stability and transformation pathways)
The metabolic fate of this compound has not been specifically detailed in the scientific literature. However, based on the well-established metabolic pathways of structurally similar N-alkylated phenethylamines and amphetamines, several primary transformation routes can be predicted. nih.gov The principal metabolic pathways would likely involve enzymatic reactions mediated by the cytochrome P450 (CYP) system in the liver. drugbank.com
The main predicted metabolic transformations are:
N-De-ethylation: This is a common metabolic pathway for N-alkylated amines. tandfonline.comnih.gov The ethyl group is removed from the nitrogen atom, yielding the primary amine, 1-(4-fluorophenyl)ethylamine. This metabolite may retain biological activity.
Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, typically at the position para to the ethylamine (B1201723) side chain. However, since this position is blocked by a fluorine atom, hydroxylation would likely occur at one of the ortho positions (positions 3 or 5). This reaction is also typically catalyzed by CYP enzymes. researchgate.netnih.gov
Aliphatic Hydroxylation: Hydroxylation can also occur on the ethyl group of the side chain, though this is generally a less common pathway for compounds of this type compared to N-dealkylation and aromatic hydroxylation. drugbank.com
Conjugation: The hydroxylated metabolites, as well as the primary amine metabolite following N-de-ethylation, can undergo further phase II metabolism. This involves conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are more readily excreted.
The presence of the fluorine atom on the phenyl ring is expected to influence the metabolic profile. Fluorine substitution can increase the metabolic stability of the compound by blocking a potential site of hydroxylation and by increasing the strength of the C-F bond compared to a C-H bond. nih.govnih.gov This may slow the rate of metabolism and potentially alter the ratio of different metabolites formed.
The reactivity of the potential metabolites would differ from the parent compound. The N-de-ethylated metabolite, 1-(4-fluorophenyl)ethylamine, would be a primary amine and thus more susceptible to reactions such as oxidation by monoamine oxidase (MAO). The hydroxylated metabolites introduce a phenolic group, which can be readily oxidized and is a key functional group for conjugation reactions.
Predicted Metabolic Pathways of this compound and Metabolite Reactivity
| Metabolic Pathway | Primary Enzyme System | Predicted Metabolite(s) | Chemical/Biochemical Reactivity of Metabolite |
|---|---|---|---|
| N-De-ethylation | Cytochrome P450 (e.g., CYP2D6) | 1-(4-fluorophenyl)ethylamine | Primary amine, potential substrate for MAO, can undergo conjugation. |
| Aromatic Hydroxylation | Cytochrome P450 | Ethyl[1-(4-fluoro-3-hydroxyphenyl)ethyl]amine | Phenolic group is susceptible to oxidation and conjugation (glucuronidation, sulfation). |
This table represents predicted metabolic pathways based on the metabolism of structurally related compounds.
The precise metabolic profile and the chemical stability and reactivity of the metabolites of this compound would need to be confirmed through in vitro studies with liver microsomes and in vivo studies.
Theoretical Chemistry and Computational Modeling of Ethyl 1 4 Fluorophenyl Ethyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. These calculations are crucial for understanding its stability, reactivity, and intermolecular interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A larger gap generally implies higher stability and lower chemical reactivity. physchemres.org
For aromatic compounds, the HOMO and LUMO orbitals are often located around the aromatic rings. physchemres.org In the case of Ethyl[1-(4-fluorophenyl)ethyl]amine, DFT calculations can determine the precise energies of these orbitals and the resulting energy gap. This information helps in predicting how the molecule will interact with other chemical species.
Table 1: Calculated Frontier Orbital Energies and Related Parameters
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |
| Hardness (η) | (ELUMO - EHOMO) / 2 |
| Softness (σ) | 1 / η |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 |
| Electrophilicity Index (ω) | χ² / (2η) |
Note: Specific values for this compound require dedicated DFT calculations but the table outlines the key parameters derived from HOMO and LUMO energies.
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on a molecule's surface. It is generated by calculating the electrostatic potential at various points on the electron density surface. uni-muenchen.de The MEP map uses a color-coded scheme to identify regions of positive and negative potential. youtube.com
Typically, red and orange areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack. youtube.com Conversely, blue areas represent regions of positive potential, indicating sites for nucleophilic attack. youtube.com Green areas are generally neutral. youtube.com
For this compound, an MEP map would likely show a negative potential (red/yellow) around the fluorine and nitrogen atoms due to their high electronegativity, making them potential sites for hydrogen bonding and interaction with electrophiles. researchgate.net The hydrogen atoms of the amine group and the aromatic ring would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. physchemres.org By providing a visual guide to the molecule's reactive sites, MEP analysis is a powerful tool for predicting its chemical behavior. uni-muenchen.deresearchgate.net
Conformational Analysis and Energy Landscape Studies
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Conformational analysis aims to identify the stable arrangements of atoms and the energy barriers between them.
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD can reveal the flexibility of a molecule and the stability of its different conformations. nih.gov For a molecule like this compound, with its rotatable bonds, MD simulations can provide insights into the dynamic behavior of the ethylamine (B1201723) side chain relative to the fluorophenyl ring. These simulations can help understand the conformational changes that occur in different environments, such as in solution. nih.gov
To map the energy landscape of a molecule, computational chemists perform global minimum searches and torsional scans. A global minimum search aims to find the most stable conformation of the molecule, i.e., the one with the lowest energy. Torsional scans involve systematically rotating specific bonds and calculating the energy at each step. This process generates a potential energy surface that reveals the energy barriers between different conformations and identifies the most stable rotamers. For this compound, torsional scans around the C-C and C-N bonds of the ethylamine side chain would be crucial for understanding its conformational preferences.
Predictive Modeling of Spectroscopic Signatures (e.g., vibrational frequencies, NMR chemical shifts)
Computational methods can accurately predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data and confirming a molecule's structure.
DFT calculations are widely used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. dntb.gov.ua The calculated frequencies for different vibrational modes, such as C-H stretching, N-H stretching, and C=C ring vibrations, can be compared with experimental spectra to assign the observed bands. scirp.orgnih.gov For example, the characteristic stretching vibrations of the phenyl ring are typically found in the 3100-3000 cm⁻¹ region. scirp.orgnih.gov
Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.govnih.gov By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure and comparing them to experimental values, researchers can confirm or revise the structural assignment. ruc.dkresearchgate.net The accuracy of these predictions can be enhanced by using appropriate functionals and basis sets, and by considering solvent effects. nih.govnih.gov
Computational Studies on Reaction Mechanisms Involving this compound (e.g., reaction pathways, transition states)
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively available in the reviewed literature, a wealth of information exists for analogous chemical transformations. By examining computational studies on the synthesis and reactions of similar phenylethylamine derivatives, it is possible to extrapolate and model the likely reaction pathways and transition states involving this compound.
The primary synthetic route to compounds like this compound is reductive amination. This process typically involves the reaction of a ketone (in this case, 4'-fluoroacetophenone) with an amine (ethylamine) to form an imine or enamine intermediate, which is then reduced to the final amine product. Computational studies on reductive amination reactions provide significant insights into the energetics and geometries of the intermediates and transition states involved. sioc-journal.cnmdpi.comorganic-chemistry.org
Another key reaction is N-alkylation, which could be a potential subsequent reaction for this compound. Computational investigations of N-alkylation mechanisms for primary and secondary amines have detailed the transition states and activation energies associated with these processes. nih.govmasterorganicchemistry.com
Computational Modeling of Reductive Amination for Synthesis
The synthesis of this compound can be computationally modeled by dissecting the reductive amination of 4'-fluoroacetophenone (B120862) with ethylamine. This reaction proceeds through several key steps, each with its own transition state and energy barrier that can be calculated using quantum chemical methods.
The initial step is the nucleophilic attack of ethylamine on the carbonyl carbon of 4'-fluoroacetophenone, leading to a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form an iminium cation. The subsequent reduction of the iminium ion is the final step to yield the target amine. Computational studies on similar systems have shown that the dehydration step to form the imine can be rate-limiting, and the process is often catalyzed by acid. organic-chemistry.org
The reduction of the imine can be achieved using various reducing agents, and computational models can help in understanding the mechanism of hydride transfer from the reducing agent to the imine carbon. For instance, studies on reductions using borohydride (B1222165) reagents detail the transition state where the hydride is transferred to the electrophilic carbon of the imine. organic-chemistry.org
Below is a representative data table summarizing computationally predicted energetic data for the key steps in a model reductive amination reaction, based on values typically observed in the literature for similar substrates.
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| Hemiaminal Formation | TS_Hemiaminal | 10 - 15 | -5 to -10 |
| Imine Formation (Dehydration) | TS_Dehydration | 20 - 25 | 5 - 10 |
| Imine Reduction | TS_Reduction | 8 - 12 | -20 to -30 |
Note: The data in this table are representative values based on computational studies of analogous reductive amination reactions and are intended for illustrative purposes. TS denotes a transition state.
Transition State Analysis in N-Alkylation Reactions
Further reactions of this compound, such as N-alkylation to form a tertiary amine, can also be investigated computationally. The reaction of a secondary amine with an alkyl halide, for instance, proceeds via an SN2 mechanism. Computational modeling can precisely map the potential energy surface of this reaction, identifying the transition state where the new carbon-nitrogen bond is partially formed and the carbon-halogen bond is partially broken.
Studies on the N-alkylation of amines have shown that the activation energy is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. nih.gov For this compound, the presence of the ethyl group and the 1-(4-fluorophenyl)ethyl group on the nitrogen will create a specific steric environment that can be modeled to predict reactivity.
The table below presents hypothetical transition state data for the N-methylation of this compound with methyl iodide, based on typical values from computational studies of similar SN2 reactions involving amines. masterorganicchemistry.com
| Property | Value |
|---|---|
| N---C(H3) Bond Length (Å) | ~2.1 - 2.3 |
| C(H3)---I Bond Length (Å) | ~2.4 - 2.6 |
| N---C(H3)---I Angle (°) | ~175 - 180 |
| Calculated Activation Energy (kcal/mol) | 15 - 20 |
Note: The data in this table are hypothetical and based on computational studies of analogous N-alkylation reactions. The values serve as a predictive illustration for the specific case of this compound.
Applications of Ethyl 1 4 Fluorophenyl Ethyl Amine As a Chiral Auxiliary or Synthetic Intermediate
Utilization in Asymmetric Synthesis of Other Complex Molecules
Asymmetric synthesis is a critical strategy in medicinal chemistry and materials science for producing enantiomerically pure compounds. Chiral building blocks—organic molecules with one or more stereocenters—are indispensable precursors in these synthetic pathways, enabling precise control over the final product's three-dimensional structure. ambeed.com
The enantiomers of 1-(4-fluorophenyl)ethylamine serve as foundational chiral building blocks for constructing more elaborate molecules. Their defined stereochemistry is transferred through successive reaction steps to influence the stereochemistry of the final product. For instance, 4-Fluoro-α-methylbenzylamine has been utilized as a key starting material in the synthesis of novel thiourea (B124793) derivatives that exhibit diuretic and saluretic activity. chemicalbook.com It is also employed in various nucleophilic substitution reactions where the amine group acts as the nucleophile, incorporating the chiral 1-(4-fluorophenyl)ethyl moiety into a new molecular framework. chemicalbook.com
In more complex syntheses, related chiral amines are used to generate intricate intermediates. A notable example is the Betti reaction, a multicomponent condensation that can involve an amine, an aldehyde (like 4-fluorobenzaldehyde), and 2-naphthol. mdpi.com This reaction produces aminobenzylnaphthols, which are valuable chiral intermediates for further synthetic transformations. mdpi.com The use of an enantiopure amine ensures the resulting aminobenzylnaphthol is also enantiopure, demonstrating the role of the amine as a fundamental chiral building block. mdpi.com
A chiral auxiliary is a compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. 1-(4-Fluorophenyl)ethylamine is well-suited for this role, particularly in reactions involving imine formation.
Imines are formed through the reaction of a primary amine with an aldehyde or ketone. nih.gov When a chiral amine like (R)- or (S)-1-(4-fluorophenyl)ethylamine is used, the resulting imine is also chiral. This chiral imine can then react with a nucleophile, where the bulky and stereochemically defined group attached to the imine nitrogen directs the nucleophile to attack from a specific face, leading to the formation of one diastereomer in excess.
This strategy is central to many synthetic methods. For example, imines are considered versatile building blocks in multicomponent reactions (MCRs) for diversity-oriented synthesis. nih.gov The Betti reaction serves as a prime example, where an imine is formed in situ between the amine and an aldehyde, which then reacts with 2-naphthol. mdpi.com The stereocenter of the amine guides the formation of a specific diastereomer of the final aminobenzylnaphthol product. mdpi.com
Summary of Synthetic Applications
| Application Type | Specific Use | Reaction Example | Reference |
|---|---|---|---|
| Chiral Building Block | Starting material for complex molecules | Synthesis of novel thioureas | chemicalbook.com |
| Chiral Auxiliary | Directing stereochemistry via imine formation | Betti multicomponent reaction | mdpi.com |
| Precursor | Formation of complex molecular scaffolds | Synthesis of aminobenzylnaphthols | mdpi.com |
| Ligand Precursor | Synthesis of ligands for coordination chemistry | Transformation of aminobenzylnaphthols into aminophosphine (B1255530) ligands | mdpi.com |
Precursor for Synthetically Challenging Chemical Scaffolds
The amine's utility extends to its role as a precursor for creating synthetically challenging and diverse chemical scaffolds. Multicomponent reactions, which are highly atom-economic and efficient, often utilize imines derived from amines like 1-(4-fluorophenyl)ethylamine to rapidly build molecular complexity. nih.gov
The aminobenzylnaphthol scaffolds produced via the Betti reaction are a testament to this capability. mdpi.com These compounds are not merely intermediates but are themselves complex structures with multiple functional groups and stereocenters. They can be further modified; for instance, the hydroxyl group of the naphthol moiety can be converted into a triflate. mdpi.com This triflate is a valuable intermediate for subsequent reactions, such as metal-catalyzed coupling with phosphine (B1218219) oxides to create novel aminophosphine ligands. mdpi.com This demonstrates how 1-(4-fluorophenyl)ethylamine can be the starting point for a synthetic pathway leading to highly functionalized and structurally sophisticated molecules.
Role in Materials Science (e.g., as a monomer in polymer synthesis, ligand in coordination chemistry)
In materials science, the applications of chiral molecules often revolve around their ability to form ordered structures or to participate in catalysis. While the use of 1-(4-fluorophenyl)ethylamine as a monomer in polymer synthesis is not widely documented in the reviewed literature, its potential exists due to the reactive primary amine group, which could undergo polymerization with appropriate co-monomers.
More established is its role as a precursor to chiral ligands for coordination chemistry. The aminobenzylnaphthols derived from syntheses involving this amine's structural analogs contain both nitrogen and oxygen atoms that can coordinate to metal centers. mdpi.com These chiral ligand-metal complexes are of great interest as catalysts for a vast number of asymmetric processes. The transformation of these aminobenzylnaphthols into chiral aminophosphines further expands their utility, as N/P-containing ligands can coordinate with a wider array of transition metals, yielding valuable catalysts for asymmetric synthesis. mdpi.com
Future Directions and Emerging Research Avenues for Ethyl 1 4 Fluorophenyl Ethyl Amine
Integration with High-Throughput Screening for Novel Mechanistic Insights
High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of a vast number of compounds. In the context of Ethyl[1-(4-fluorophenyl)ethyl]amine and related structures, HTS assays can be instrumental in uncovering new mechanistic insights. For instance, fluorescence-based assays are being employed to measure the inhibition of monoamine reuptake transporters in real-time. nih.gov This method offers a significant advantage over traditional radiometric assays as it is less complex, can be performed under physiological conditions, does not require specialized facilities, and allows for kinetic measurements to detect transient effects. nih.gov
The application of HTS can help to identify how compounds like this compound interact with various biological targets, such as dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. nih.gov By screening against a panel of receptors and enzymes, researchers can build a comprehensive profile of the compound's activity and selectivity. This information is crucial for understanding its potential therapeutic applications and for guiding the development of more potent and specific analogs. The development of green and high-throughput microwell spectrophotometric assays further enhances the efficiency and sustainability of these screening efforts. mdpi.com
Development of Advanced Analytical Techniques for Research Quantification and In-Process Monitoring
The advancement of analytical techniques is paramount for both research and manufacturing processes involving this compound. Techniques such as Near Infrared (NIR) and Raman spectroscopy are increasingly used for real-time, non-destructive measurements of critical process and product attributes. nih.gov These methods provide both chemical and physical information, leading to a better understanding and control of the manufacturing process. nih.gov Probes connected to spectrometers via fiber optic cables can be directly integrated into process streams for continuous in-process monitoring. nih.gov
Furthermore, Chemical Imaging (CI), which combines conventional imaging with spectroscopy, is an emerging technology with great potential for pharmaceutical process monitoring and quality control. nih.gov Vibrational spectroscopic methods like NIR and Raman imaging are particularly useful for analyzing pharmaceutical forms. nih.gov For in-depth structural analysis, techniques like ionization-loss stimulated Raman spectroscopy, combined with density functional calculations, can provide detailed insights into the conformational and interactional features of molecules like this compound. nih.gov These advanced analytical tools are essential for ensuring the quality, consistency, and efficiency of both research-scale and industrial-scale production.
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis
The chemical synthesis of chiral amines, a class of compounds to which this compound belongs, is an area of intense research. openaccessgovernment.orghims-biocat.eu Traditional industrial methods are often inefficient, produce significant waste, consume considerable energy, and rely on unsustainable transition metal catalysts. openaccessgovernment.org Consequently, there is a strong drive towards developing more sustainable and "green" synthetic routes.
One promising approach is biocatalysis, which utilizes engineered enzymes to achieve high efficiency and selectivity under mild, aqueous conditions. nih.gov Enzymes like transaminases, oxidases, and amine dehydrogenases are being engineered to expand their substrate scope and improve catalytic performance for the synthesis of chiral amines. nih.gov Another sustainable strategy is asymmetric hydrogenation, which offers excellent atom economy with minimal waste. nih.govacs.org The development of novel chiral ligands and metal complexes has led to highly active and efficient catalysts for this transformation. nih.govacs.org Exploring these unconventional pathways, including the use of renewable starting materials, is crucial for the environmentally friendly and economically viable production of this compound and its derivatives. openaccessgovernment.org
Potential for Mechanistic Probe Development and Chemical Biology Applications
This compound and its analogs hold potential for the development of mechanistic probes in chemical biology. As analogs of amphetamine, these compounds can be used to study the structure and function of monoamine transporters and other neuronal targets. nih.govnih.govwikipedia.org By modifying the structure of this compound, for example by introducing fluorescent tags or reactive groups, researchers can create tools to visualize and manipulate biological processes in living cells.
These chemical probes can be used to investigate the binding sites and conformational changes of transporters, providing valuable information for drug design. nih.gov The development of such probes can be guided by understanding the biosynthesis of amphetamine analogs in plants, which could inspire novel synthetic strategies. nih.gov The ability to create rigid analogs of amphetamine further allows for the study of how conformational constraints affect biological activity. nih.gov
Synergistic Computational-Experimental Approaches in Future Studies
The integration of computational and experimental methods is becoming increasingly vital in chemical research. For this compound, computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into its molecular structure, electronic properties, and intermolecular interactions. nih.govnih.gov These theoretical calculations can complement experimental data from techniques like X-ray crystallography and spectroscopy to provide a more complete picture of the molecule's behavior. nih.govnih.gov
For instance, Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the crystal structure. nih.gov Computational methods can also be used to predict the reactivity and metabolic fate of the compound, guiding the design of new analogs with improved properties. nih.gov The combination of computational screening with experimental high-throughput screening can accelerate the discovery of new biological targets and lead compounds. This synergistic approach, where theoretical predictions are validated by experimental results and vice versa, is a powerful strategy for advancing our understanding and application of this compound.
Q & A
Q. What are the established synthetic routes for Ethyl[1-(4-fluorophenyl)ethyl]amine, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves sequential halogenation, amination, and alkylation. For example, fluorination of a chlorophenyl precursor via nucleophilic substitution (e.g., using KF in DMF at 120°C) precedes ethylamine introduction via reductive amination (NaBH4/EtOH, 0–25°C). Critical parameters include solvent polarity (DMF vs. THF), stoichiometric ratios (amine:aldehyde), and temperature control to minimize side reactions like over-alkylation .
- Key Considerations :
- Monitor reaction progress via TLC or HPLC to optimize stepwise yields.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure high-purity final product .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- NMR : H NMR identifies aromatic protons (δ 6.8–7.2 ppm, doublets for para-fluorophenyl) and ethylamine protons (δ 1.2–2.8 ppm). F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]+ at m/z 196.2) and fragmentation patterns (e.g., loss of ethyl group).
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) and detect trace byproducts .
Advanced Research Questions
Q. How can enantiomeric purity be optimized for chiral this compound derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-BINOL) during synthesis or employ preparative chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) .
- Asymmetric Catalysis : Catalytic hydrogenation with chiral ligands (e.g., Ru-BINAP) to induce stereoselectivity at the ethylamine center .
- Data Contradiction Analysis :
Conflicting enantioselectivity reports may arise from solvent polarity effects on transition states. Systematically test solvent systems (e.g., MeOH vs. DCM) to resolve discrepancies .
- Data Contradiction Analysis :
Q. What electronic effects does the 4-fluorophenyl group impart on nucleophilic reactivity compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine meta-directs electrophilic substitution, reducing reactivity at the para position. Compare reaction rates in:
- Nucleophilic Aromatic Substitution : Ethylamine derivatives react slower with electron-deficient aryl halides (e.g., 4-fluoro vs. 4-methyl analogs) due to reduced ring activation .
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction progress (λmax 255 nm for intermediates) under varying pH and solvent conditions .
Q. How can contradictory in vitro vs. in vivo biological activity data for this compound be reconciled?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify metabolites that alter activity in vivo .
- Protein Binding : Use equilibrium dialysis to quantify serum albumin binding, which may reduce free compound availability in vivo .
- Experimental Design :
Conduct parallel in vitro (cell-based assays) and in vivo (rodent models) studies with matched dosing regimens and pharmacokinetic profiling .
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
